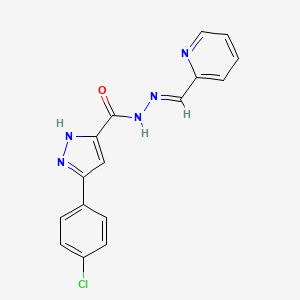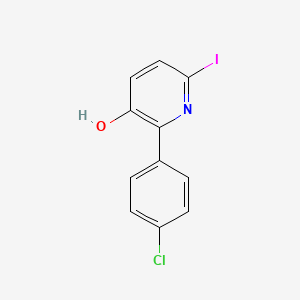![molecular formula C17H16ClN3O4S B5544822 N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide involves complex organic reactions, including the formation of methanesulfonanilides and the introduction of chlorophenyl and quinoxalinyl groups. Synthesis techniques may involve palladium-catalyzed reactions, Grignard additions, and modifications of dichlorostyrene precursors for the introduction of the styryl portion, showcasing the intricate procedures required to assemble such molecules (PestiJaan et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated through crystallographic studies, revealing specific conformational details such as the orientation of N—H bonds relative to chlorophenyl groups and the overall geometry of the methanesulfonamide core. These structures typically exhibit hydrogen bonding leading to dimer formation and exhibit a ribbonlike or chain-like packing in the crystal lattice, indicating strong intermolecular interactions (Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide can be inferred from related studies, which indicate potential for engaging in diverse chemical reactions. These compounds are capable of participating in hydrogen bonding, which significantly influences their chemical behavior and reactivity patterns. The presence of the methanesulfonyl group and halogenated aryl moieties suggests versatility in nucleophilic substitution reactions and potential for further functionalization (Gowda et al., 2007).
Scientific Research Applications
Chemical Structure Analysis and Applications
Research into methanesulfonamide derivatives, such as N-(3,4-Dichlorophenyl)methanesulfonamide, reveals detailed structural analyses, which are crucial for understanding their reactivity and potential applications in drug design and material synthesis. The observed hydrogen bonding and molecular packing patterns could inform the design of novel compounds with targeted properties for pharmaceutical or material science applications (Gowda, Foro, & Fuess, 2007).
Catalysis and Chemical Transformations
The catalytic applications of molecular structures involving methanesulfonamide and quinoxaline derivatives are highlighted in studies like the one on methane generation from CO2 using a molecular rhenium catalyst. This research demonstrates the potential of such compounds in catalyzing the reduction of CO2 to valuable products, including methane, which has implications for sustainable energy and chemical manufacturing processes (Nganga et al., 2021).
Molecular Electronics and Photovoltaics
Quinoxaline derivatives are also investigated for their potential in organic electronics and photovoltaic applications, as evidenced by studies on their photovoltaic properties and applications in organic-inorganic photodiode fabrication. These findings suggest avenues for using similar chemical structures in developing advanced materials for solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-26(24,25)21(14-8-4-2-6-12(14)18)11-17(23)20-10-16(22)19-13-7-3-5-9-15(13)20/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWXMYNXBQRNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)
![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)